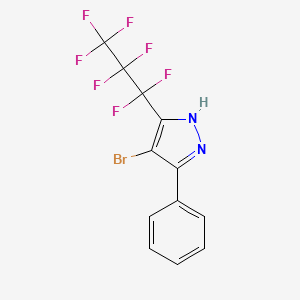

4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole

CAS No.: 82633-52-1

Cat. No.: VC7923660

Molecular Formula: C12H6BrF7N2

Molecular Weight: 391.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82633-52-1 |

|---|---|

| Molecular Formula | C12H6BrF7N2 |

| Molecular Weight | 391.08 g/mol |

| IUPAC Name | 4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole |

| Standard InChI | InChI=1S/C12H6BrF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22) |

| Standard InChI Key | CACZUFHSOSHVMU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features a pyrazole core substituted with bromine, heptafluoropropyl, and phenyl groups. The heptafluoropropyl moiety () introduces strong electron-withdrawing effects, influencing reactivity and stability. The phenyl group at the 5-position enhances aromatic interactions, while bromine at the 4-position provides a site for further functionalization via cross-coupling reactions .

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Melting Point | 123–124°C |

| Boiling Point | 349.2±42.0°C (Predicted) |

| Density | 1.694±0.06 g/cm³ |

| pKa | 8.71±0.50 |

| Molecular Weight | 391.08 g/mol |

The high density () arises from the fluorine atoms’ mass, while the moderate pKa suggests potential for acid-base interactions in solution .

Synthesis and Reactivity

Reactivity Profile

The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-deficient pyrazole ring may undergo nucleophilic substitution. The heptafluoropropyl group’s stability under harsh conditions makes the compound suitable for high-temperature applications .

Comparative Analysis with Structural Analogues

4-Bromo-3-methyl-5-phenyl-1H-pyrazole

A related analogue (CAS 213808-66-7) substitutes heptafluoropropyl with a methyl group. Key differences include:

| Property | Heptafluoropropyl Derivative | Methyl Derivative |

|---|---|---|

| Melting Point | 123–124°C | 87–92°C |

| Molecular Weight | 391.08 g/mol | 237.10 g/mol |

| Hazard Profile | Irritant (Xi) | Acute Toxicity (Category 4) |

The heptafluoropropyl group increases molecular weight by 154.98 g/mol and raises the melting point by ~36°C, underscoring fluorine’s impact on crystallinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume